![molecular formula C5H7F3O2S B2563706 Methyl 3-[(trifluoromethyl)sulfanyl]propanoate CAS No. 29271-31-6](/img/structure/B2563706.png)
Methyl 3-[(trifluoromethyl)sulfanyl]propanoate
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Overview
Description
“Methyl 3-[(trifluoromethyl)sulfanyl]propanoate” is a chemical compound with the CAS Number: 29271-31-6 . It has a molecular weight of 188.17 and its molecular formula is C5H7F3O2S . The compound is in liquid form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C5H7F3O2S/c1-10-4(9)2-3-11-5(6,7)8/h2-3H2,1H3 . The Inchi Key is OOHULTFMLIFDPM-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in the synthesis and structure-activity relationship studies of nonsteroidal antiandrogens, showing partial androgen agonist activity in some derivatives (Tucker, Crook, & Chesterson, 1988)(source). Its derivatives have been tested for antiandrogen activity, leading to the discovery of novel, potent antiandrogens for the treatment of androgen-responsive diseases.
Catalysis and Chemical Reactions
Sulfuric acid derivatives, including those similar to Methyl 3-[(trifluoromethyl)sulfanyl]propanoate, have been used as recyclable catalysts in condensation reactions for synthesizing organic compounds (Tayebi, Baghernejad, Saberi, & Niknam, 2011)(source). These catalysts support efficient synthesis processes with broad functional group tolerance.
Material Science and Electrochemistry
Research into the molecular structure of related sulfonates has enhanced understanding of material properties and informed the development of novel materials and electrochemical applications (Ancillotti, Massi Mauri, & Pescarollo, 1977)(source). These studies contribute to advancing battery technology and materials science.
Biochemistry and Microbial Communities
In biochemistry, the compound's derivatives have been instrumental in constructing synthetic microbial communities for biosynthesis of sulfur compounds, enhancing flavor profiles in food products (Du, Liu, Jiang, Wang, Ji, Yang, Wu, & Xu, 2021)(source). This work demonstrates a novel strategy for improving the flavor quality of fermented foods through microbial community engineering.
Organic Synthesis and Functional Materials
Studies have also shown the compound's utility in the facile synthesis of benzofurans and benzothiophenes, important components in various functional materials (Sheng, Fan, & Wu, 2014)(source). These compounds have wide-ranging applications, from pharmaceuticals to materials science.
Safety and Hazards
The safety information available indicates that “Methyl 3-[(trifluoromethyl)sulfanyl]propanoate” has the following hazard statements: H226, H302, H312, H315, H319, H332, H335 . The precautionary statements include: P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2S/c1-10-4(9)2-3-11-5(6,7)8/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHULTFMLIFDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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